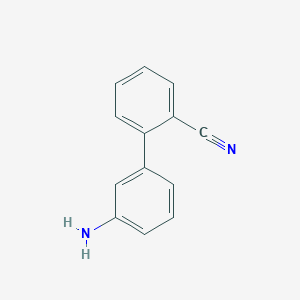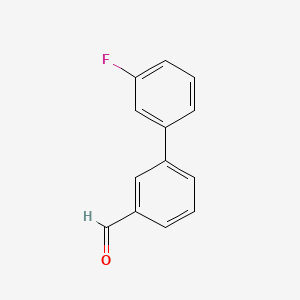
(R)-4-ブロモマンデル酸
概要
説明
(R)-4-Bromomandelic acid is a halogenated derivative of mandelic acid, which is an important compound in the field of organic chemistry and is used in various chemical syntheses. It is particularly relevant in the production of antibiotics and other pharmaceuticals. The presence of the bromine atom at the 4-position of the aromatic ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related brominated aromatic compounds has been reported in various studies. For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid involves the use of 4-bromodiphenyl as the starting material, followed by acetylation and a haloform reaction, with a high overall yield of 95% . Similarly, (R)-mandelic acid has been produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations, which is a green and sustainable method . Although these methods do not directly describe the synthesis of (R)-4-Bromomandelic acid, they provide insights into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated carboxylic acids has been a subject of interest in several studies. For example, the crystal structures of the isomeric 4-bromocamphorenic acids have been determined, providing insights into the isomorphous organic crystal series and the hydrogen-bonded carboxylic acid associations . Additionally, the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid has shed light on intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state . These studies suggest that (R)-4-Bromomandelic acid would also exhibit specific intermolecular interactions and conformations due to the presence of the bromine atom and the carboxylic acid group.
Chemical Reactions Analysis
The reactivity of brominated carboxylic acids can be inferred from studies on similar compounds. For instance, the title compound 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric strongly O—H···O hydrogen-bonded dimers in the crystal . This indicates that (R)-4-Bromomandelic acid could also participate in hydrogen bonding, which is crucial for its reactivity and potential applications in synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds have been characterized using various spectroscopic techniques. The spectroscopic analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, for example, include FT-IR, FT-Raman, NMR, and UV spectroscopy, providing detailed information on molecular and vibrational structures . These techniques could similarly be applied to (R)-4-Bromomandelic acid to determine its physical and chemical properties, such as melting point, solubility, and spectroscopic fingerprints.
科学的研究の応用
バイオテクノロジー
(R)-4-ブロモマンデル酸: は、キラル化合物であり、特に生物活性分子の合成において、バイオテクノロジーの用途に役立ちます。 そのキラリティは、医薬品の特定のエナンチオマーを生成し、望ましい効力を確保し、副作用を最小限に抑えるために不可欠です .
作用機序
Target of Action
It is structurally similar to ®-mandelic acid, which is known to interact with enzymes such as benzoylformate decarboxylase and mandelate racemase . These enzymes play crucial roles in various biochemical reactions within the cell.
Mode of Action
The compound could bind to the active sites of its target enzymes, potentially altering their activity and leading to changes in the biochemical reactions they catalyze .
Biochemical Pathways
For instance, ®-Mandelic acid is known to interact with enzymes involved in various metabolic processes
Result of Action
For instance, ®-Mandelic acid is known to interact with various enzymes, potentially influencing their activity and the biochemical reactions they catalyze .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
(2R)-2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32189-34-7 | |
| Record name | p-Bromomandelic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032189347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid >99%ee | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOMANDELIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57S8Q47O89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)


![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)
![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)


![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)


